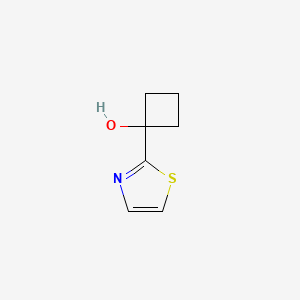1-(Thiazol-2-yl)cyclobutanol
CAS No.: 362718-83-0
Cat. No.: VC3858854
Molecular Formula: C7H9NOS
Molecular Weight: 155.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 362718-83-0 |
|---|---|
| Molecular Formula | C7H9NOS |
| Molecular Weight | 155.22 g/mol |
| IUPAC Name | 1-(1,3-thiazol-2-yl)cyclobutan-1-ol |
| Standard InChI | InChI=1S/C7H9NOS/c9-7(2-1-3-7)6-8-4-5-10-6/h4-5,9H,1-3H2 |
| Standard InChI Key | DZVAUUDEBFFNFY-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(C2=NC=CS2)O |
| Canonical SMILES | C1CC(C1)(C2=NC=CS2)O |
Introduction
Chemical and Physical Properties
Molecular Characteristics
The compound’s structure combines a strained cyclobutane ring with a polar hydroxyl group and an electron-rich thiazole system. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₇H₉NOS | |
| Molecular weight | 155.22 g/mol | |
| Boiling point | Not reported | — |
| Melting point | Not reported | — |
| Density | Not reported | — |
| Solubility | Partly soluble in organic solvents |
Synthesis and Reactivity
Reactivity Profile
-
Hydroxyl Group: Participates in esterification, etherification, and hydrogen bonding .
-
Thiazole Ring: Susceptible to electrophilic substitution at the 5-position and coordination with metal ions .
-
Cyclobutane Ring: Strain-driven reactivity, including ring-opening under acidic conditions or [2+2] cycloadditions .
Structural and Computational Insights
X-ray Crystallography
While no crystal structure of 1-(thiazol-2-yl)cyclobutanol is reported, similar cyclobutane-thiazole hybrids exhibit:
-
Puckered Cyclobutane Rings: Dihedral angles ≈25–30° between adjacent carbons .
-
Intermolecular Interactions: N–H···S hydrogen bonds and π-stacking between thiazole rings .
DFT Studies
Density functional theory (DFT) calculations on analogous molecules reveal:
-
Electrostatic Potential: Nucleophilic regions localized on thiazole sulfur and nitrogen atoms, electrophilic sites on hydroxyl oxygen .
-
Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps ≈4–5 eV, indicating moderate chemical stability .
Applications and Biological Relevance
Material Science
The compound’s rigid, conjugated structure suggests utility in organic electronics or as a ligand in coordination polymers .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume